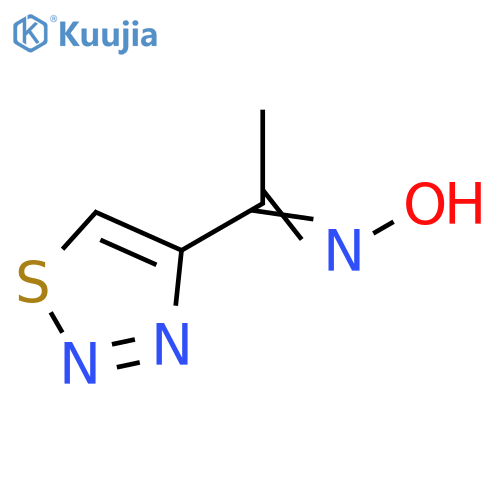Cas no 1937266-24-4 (N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine)

1937266-24-4 structure
商品名:N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine
CAS番号:1937266-24-4
MF:C4H5N3OS
メガワット:143.166998624802
MDL:MFCD29047188
CID:5192397
PubChem ID:121552347
N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(1,2,3-thiadiazol-4-yl)-, oxime
- N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine
-
- MDL: MFCD29047188
- インチ: 1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3
- InChIKey: LBAQFVBWRUIGPQ-UHFFFAOYSA-N
- ほほえんだ: C(=NO)(C1=CSN=N1)C
N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-225435-0.05g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 0.05g |
$245.0 | 2024-06-20 | |
| Enamine | EN300-225435-1.0g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
| 1PlusChem | 1P01ANE8-100mg |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 100mg |
$515.00 | 2024-06-17 | |
| A2B Chem LLC | AV75696-500mg |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 500mg |
$903.00 | 2024-04-20 | |
| A2B Chem LLC | AV75696-50mg |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 50mg |
$293.00 | 2024-04-20 | |
| 1PlusChem | 1P01ANE8-2.5g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 2.5g |
$2622.00 | 2024-06-17 | |
| Enamine | EN300-225435-2.5g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| Enamine | EN300-225435-5.0g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
| Enamine | EN300-225435-10.0g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
| Enamine | EN300-225435-0.1g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 0.1g |
$366.0 | 2024-06-20 |
N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1937266-24-4 (N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine) 関連製品
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
